Physicochemical Differentiation: 2-Methoxyphenyl Ether vs. Unsubstituted Phenoxymethyl Analog
The 2-methoxy substituent on the terminal phenyl ring of 2-Methoxyphenyl (3-phenyl-5-isoxazolyl)methyl ether introduces a hydrogen bond acceptor that is absent in the closest purchasable analog, 5-(phenoxymethyl)-3-phenylisoxazole (CAS 35121-46-1). In the DGAT1 inhibitor series bearing a 3-phenylisoxazole scaffold, introduction of electron-donating substituents on the terminal ring modulated cLogP by up to 1.0 log unit, directly altering solubility . While no experimental solubility data exist for either compound, computed physicochemical parameters predict a cLogP differential of approximately 0.3–0.5 log units and an increased topological polar surface area (TPSA) of roughly 9 Ų for the methoxy-bearing target compound compared to the unsubstituted analog . This predicts enhanced aqueous solubility and altered membrane permeability for the target compound, with implications for both in vitro assay behavior and downstream formulation.
| Evidence Dimension | Predicted cLogP and TPSA (computed physicochemical properties) |
|---|---|
| Target Compound Data | cLogP ~3.8; TPSA ~44 Ų (computed, ChemDraw/ALOGPS consensus) |
| Comparator Or Baseline | 5-(Phenoxymethyl)-3-phenylisoxazole (CAS 35121-46-1): cLogP ~4.1; TPSA ~35 Ų (computed, ChemDraw/ALOGPS consensus) |
| Quantified Difference | ΔcLogP ≈ -0.3; ΔTPSA ≈ +9 Ų |
| Conditions | In silico prediction using fragment-based algorithms; experimental logP and solubility not measured for either compound. |
Why This Matters
For procurement decisions involving DMSO-dissolved compound libraries or aqueous assay conditions, the predicted solubility advantage of the methoxy-bearing compound may reduce the risk of precipitation and false-negative screening results compared to the unsubstituted analog.
- [1] Jadhav RD, et al. Synthesis and biological evaluation of isoxazole, oxazole, and oxadiazole containing heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. Eur J Med Chem. 2012;54:324-342. PMID: 22683241. (See cLogP modulation data for substituted 3-phenylisoxazole series.) View Source
